3,3-dimethylhexanoic Acid

Übersicht

Beschreibung

3,3-Dimethylhexanoic acid is a branched-chain carboxylic acid that is not directly discussed in the provided papers. However, related compounds with similar structures have been synthesized and analyzed, which can provide insights into the properties and reactivity of 3,3-dimethylhexanoic acid. For instance, the synthesis of 2,2-dimethylolheptanoic acid involves the oxidation of an aldehyde precursor, which could be analogous to potential synthetic routes for 3,3-dimethylhexanoic acid . Additionally, the study of 3-germyl-3,3-dimethylpropionic acid derivatives reveals information about the crystal structures and hydrogen bonding patterns that could be relevant to the dimethylhexanoic acid structure .

Synthesis Analysis

The synthesis of compounds structurally related to 3,3-dimethylhexanoic acid involves various chemical reactions. For example, the synthesis of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid diastereomers starts with a reaction of Garner's aldehyde with a lithiated compound, followed by hydrogenation and several other steps to yield the final product . Similarly, 3-methoxyhexanoic acid is prepared from an ester precursor using nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of 3,3-dimethylhexanoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3,3-dimethylhexanoic acid has been determined using various spectroscopic techniques. For instance, the structure of 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid was determined by single crystal X-ray diffraction, revealing a Y-shaped structure with specific dihedral angles . The crystal structures of germyl-substituted propionic acid derivatives also provide information on the geometries around the central atoms and the formation of dimers through hydrogen bonding . These findings can be extrapolated to predict the molecular geometry and potential dimerization of 3,3-dimethylhexanoic acid.

Chemical Reactions Analysis

The reactivity of molecules similar to 3,3-dimethylhexanoic acid has been studied through various analyses. For example, bond dissociation energy calculations for AOEMHA suggest insights into degradation properties via autoxidation mechanisms . The synthesis of related compounds involves reactions such as intramolecular cyclization and oxidation, which could also be relevant to the chemical behavior of 3,3-dimethylhexanoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide a basis for understanding those of 3,3-dimethylhexanoic acid. The nonlinear optical properties of AOEMHA, for instance, are significant, suggesting potential applications in materials science . The conformational analysis of 3,3-dimethylhexane indicates the existence of multiple molecular conformations, which could imply similar flexibility in the structure of 3,3-dimethylhexanoic acid . The synthesis and characterization of 2,2-dimethylolheptanoic acid, including its yield and optimal reaction conditions, offer a template for the synthesis and properties of 3,3-dimethylhexanoic acid .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis Techniques: The synthesis of 3-methoxyhexanoic acid, a compound related to 3,3-dimethylhexanoic acid, has been explored using different methylation reagents. This research provides insights into the synthesis techniques and optimal conditions for similar compounds (Han Jianrong, 2013).

- Corrosion Inhibition: Schiff's bases derived from lysine and aromatic aldehydes, including hexanoic acid derivatives, have been evaluated as corrosion inhibitors for mild steel. This indicates a potential application of 3,3-dimethylhexanoic acid in materials science and corrosion prevention (Gupta et al., 2016).

Biochemical and Medicinal Applications

- Cyclodepsipeptide Synthesis: In the field of medicinal chemistry, the synthesis of amino acids like 2-amino-3-hydroxy-4,5-dimethylhexanoic acid, a structurally related compound to 3,3-dimethylhexanoic acid, has been significant for the total synthesis of cyclodepsipeptide homophymine A, highlighting its importance in pharmaceutical synthesis (Ohtaka et al., 2013).

Material Science and Catalysis

- Complexation Studies: Complexation studies involving Cm(III) and Eu(III) with dimethylhexanoic acid derivatives have been conducted, suggesting its utility in the field of coordination chemistry and material science (Bremer et al., 2013).

- Catalytic Applications: Research on carbene reactions catalyzed by Rh porphyrins using 3,3-dimethyl-5-phenylhex-5-en-2-one, a compound related to 3,3-dimethylhexanoic acid, indicates potential applications in catalysis and organic synthesis (Gorin et al., 2013).

Environmental and Green Chemistry

- Diffusion Dialysis and Acid Recovery: 3,3-dimethylhexanoic acid and its derivatives have been studied in the context of diffusion dialysis for acid recovery, indicating its relevance in environmental engineering and green chemistry processes (Irfan et al., 2018).

Safety And Hazards

When handling 3,3-Dimethylhexanoic Acid, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of a spill or leak, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .

Eigenschaften

IUPAC Name |

3,3-dimethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-5-8(2,3)6-7(9)10/h4-6H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGNLXFTAIDOBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

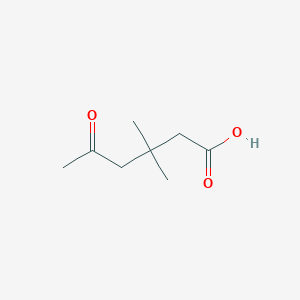

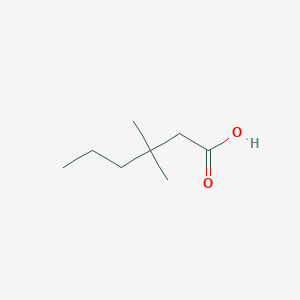

CCCC(C)(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463632 | |

| Record name | 3,3-dimethylhexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-dimethylhexanoic Acid | |

CAS RN |

90808-83-6 | |

| Record name | 3,3-dimethylhexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.